molecular formula C12H12BrN3O B1492253 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098008-07-0

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492253
CAS No.: 2098008-07-0
M. Wt: 294.15 g/mol
InChI Key: OREXVADXEBPXQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of an aminoethyl group and a bromophenyl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent amination to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2-Aminoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one: The position of the bromine atom is different, which can influence its chemical properties.

Uniqueness

The presence of the bromine atom in the 3-position of the phenyl ring in 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one imparts unique chemical and biological properties. This structural feature can enhance its reactivity and potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

2-(2-aminoethyl)-6-(3-bromophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREXVADXEBPXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one

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